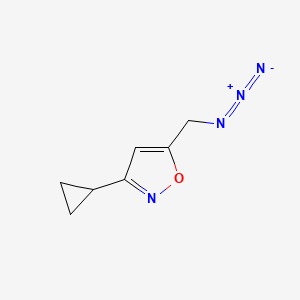

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is an organic compound that features an azide group attached to a cyclopropyl-substituted oxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor, such as a halomethyl-substituted oxazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

化学反应分析

Types of Reactions

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to facilitate the formation of triazoles.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are common reducing agents.

Major Products Formed

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole serves as a versatile building block in organic synthesis. Its azide group allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. This property is particularly useful in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Polymer Production

In industrial settings, this compound can be utilized to produce materials with specific properties. The azide group can participate in polymerization reactions, leading to the formation of polymers and coatings that exhibit desirable mechanical and chemical characteristics.

Biological Applications

Bioorthogonal Chemistry

One of the most significant applications of this compound is in bioorthogonal chemistry. The azide functionality enables selective labeling and tracking of biomolecules within biological systems without interfering with native biochemical pathways. This application is crucial for studying cellular processes and interactions in real-time.

Drug Discovery and Development

Research indicates that compounds containing oxazole or isoxazole moieties have potential therapeutic effects, particularly as inhibitors of androgen signaling pathways relevant to prostate cancer treatment. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes such as CYP17A1 involved in testosterone biosynthesis . These findings suggest that this compound could play a role in developing new anticancer therapies.

Case Study 1: Inhibition of Androgen Signaling

A study focused on the synthesis and biological evaluation of new isoxazolyl steroids demonstrated that compounds similar to this compound effectively inhibited androgen receptor signaling in prostate cancer cell lines (LNCaP). These compounds showed significant antiproliferative activity and were able to diminish the transcriptional activity of the androgen receptor . The results underscore the potential of azole-containing compounds in cancer therapeutics.

Case Study 2: Bioorthogonal Labeling

In a novel application within bioorthogonal chemistry, researchers utilized this compound for labeling proteins in living cells. The azide group allowed for selective reactions with alkyne-tagged biomolecules, facilitating the visualization of protein interactions without disrupting normal cellular functions. This method has implications for understanding disease mechanisms at a molecular level.

作用机制

The mechanism of action of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole depends on its chemical reactivity. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the compound can be used to label proteins or nucleic acids through bioorthogonal reactions, allowing for the study of cellular processes without interfering with native biochemical pathways .

相似化合物的比较

Similar Compounds

5-(Azidomethyl)-2-oxazole: Lacks the cyclopropyl group, making it less sterically hindered.

3-(Azidomethyl)-1,2-oxazole: Differently substituted, affecting its reactivity and applications.

5-(Azidomethyl)-3-methyl-1,2-oxazole: Contains a methyl group instead of a cyclopropyl group, altering its physical and chemical properties.

Uniqueness

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can be advantageous in designing molecules with specific properties and functions .

生物活性

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azide functional group and a cyclopropyl ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of stable linkages with proteins or nucleic acids. This property may allow it to serve as a probe in biochemical assays or as a precursor for more complex therapeutic agents.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several oxazole derivatives against various bacterial strains, revealing promising results for compounds similar to this compound.

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Reference Drug (Ampicillin) | 10 | S. aureus |

| Reference Drug (Clotrimazole) | 20 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. Further studies are needed to pinpoint the exact MIC for this compound.

Case Studies and Research Findings

A comprehensive review on oxazole derivatives highlighted the biological activities of various compounds in this class. For instance:

- Antibacterial Studies : In one study, several oxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to this compound had notable antibacterial effects.

- Antifungal Activity : Another study assessed the antifungal potential of oxazole derivatives against Candida albicans. The results indicated that compounds within this class could inhibit fungal growth effectively.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole?

The synthesis typically involves cyclization reactions using precursors like cyclopropylamine derivatives. For example, cyclopropyl-containing oxazoles can be synthesized via dehydrative cyclization of hydrazide intermediates under acidic conditions (e.g., acetic anhydride) . Key steps include:

- Preparation of hydrazide intermediates from esters.

- Cyclization with cyclopropane-containing aldehydes or ketones.

- Purification via column chromatography and validation by TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. How is the purity and structural identity of the compound confirmed?

- Purity : Thin-layer chromatography (TLC) with silica gel plates and UV visualization.

- Structural characterization :

- FT-IR : Peaks at ~2100 cm⁻¹ (azide stretch) and 1600 cm⁻¹ (C=N oxazole ring) .

- NMR : ¹H NMR signals for cyclopropyl protons (δ 0.5–1.5 ppm) and azidomethyl group (δ 3.5–4.0 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 164.17 (C₇H₈N₄O) .

Q. What safety protocols are critical for handling this compound?

- Storage : Dry, inert atmosphere at 2–8°C to prevent azide decomposition .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Reactivity : Avoid exposure to heavy metals or strong reducing agents (risk of explosive HN₃ release) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Molecular docking : Used to simulate binding affinity with target proteins (e.g., bacterial enzymes). Software like AutoDock Vina can model interactions between the azidomethyl group and active-site residues .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability under oxidative conditions .

Q. What experimental strategies resolve contradictions in synthetic yield data?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example, a 15% increase in yield was reported using POCl₃ as a catalyst at 60°C vs. 25°C .

- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate formation and side reactions .

Q. How to design assays for evaluating antimicrobial activity?

- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL).

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) via MTT assay to determine selectivity indices .

Q. What analytical techniques validate stability under environmental conditions?

属性

IUPAC Name |

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXCFKMPDVKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。